molecular formula C16H27N B1265797 4-Decylaniline CAS No. 37529-30-9

4-Decylaniline

Cat. No. B1265797
CAS RN: 37529-30-9
M. Wt: 233.39 g/mol
InChI Key: WGENWPANMZLPIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Decylaniline, such as 4-amino-2-(trifluoromethyl)quinolines and other aromatic compounds, involves complex reactions, including intramolecular Friedel–Crafts reactions and the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides with malononitrile. These processes highlight the intricate methods used to construct the molecular architecture of aniline derivatives (Rahmani & Darehkordi, 2018).

Molecular Structure Analysis

Molecular structures of compounds related to 4-Decylaniline have been studied, showing that they can form stable configurations through intermolecular hydrogen bonding and secondary interactions. These studies provide insight into the three-dimensional arrangement and stability of such compounds, which are crucial for their chemical reactivity and properties (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

4-Decylaniline and its derivatives undergo various chemical reactions, including oxidative reactions, that are pivotal in synthesizing complex molecules. For example, the oxidative Povarov reaction of N-benzylanilines has been used to synthesize 2,4-diarylquinoline derivatives, showcasing the type of chemical transformations that aniline derivatives can undergo (Jing Liu et al., 2015).

Physical Properties Analysis

The physical properties of 4-Decylaniline derivatives, such as their mesomorphic behaviors and thermal properties, are influenced by the molecular structure and the substituents attached to the aniline moiety. Studies have shown that derivatives of 4-Decylaniline can exhibit smectic A and smectic X mesophases, indicating their potential application in liquid crystal technology (Iwan et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-Decylaniline are characterized by its reactivity in various chemical reactions, such as N-oxidation and the formation of complex molecules through multi-step syntheses. For instance, the N-oxidation of 4-chloroaniline, a process relevant to understanding the reactivity of aniline derivatives, results in the formation of hydroxylamine and nitrosobenzene compounds, illustrating the diverse chemical behavior of aniline derivatives (Golly & Hlavica, 1985).

Scientific Research Applications

Synthesis of p,p′-Di-n-decyl-azobenzol

  • Application Summary : 4-Decylaniline is used as a reactant in the synthesis of p,p′-Di-n-decyl-azobenzol .
  • Methods of Application : The synthesis involves the reaction of 4-Decylaniline with O2, CuCl, and pyridine . Unfortunately, the specific experimental procedures and technical details are not provided in the sources.
  • Results or Outcomes : The outcome of the reaction is the formation of p,p′-Di-n-decyl-azobenzol . Quantitative data or statistical analyses are not available in the sources.

Separation on Newcrom R1 HPLC Column

  • Application Summary : 4-Decylaniline can be separated using a Newcrom R1 HPLC column .
  • Results or Outcomes : The outcome is the successful separation of 4-Decylaniline .

Plasticization of a Poly (Ethyl Acrylate) Ionomer

  • Application Summary : 4-Decylaniline is used in the plasticization of a poly (ethyl acrylate) ionomer .
  • Results or Outcomes : The outcome is the plasticization of a poly (ethyl acrylate) ionomer .

Safety And Hazards

4-Decylaniline should be handled with personal protective equipment/face protection. Adequate ventilation should be ensured and contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided . It is not known to be hazardous to the environment or not degradable in wastewater treatment plants. It is not likely mobile in the environment due to its low water solubility .

properties

IUPAC Name

4-decylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGENWPANMZLPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022287
Record name 4-Decylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Decylaniline

CAS RN

37529-30-9
Record name 4-Decylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37529-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Decylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Decylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-decylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-DECYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X74W976X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-(1-decenyl)nitrobenzene (12.2 g), acetic acid (120 ml) and palladium black (0.84 g) was hydrogenated at room temperature and at 3-4 atm for 12 hours. The catalyst was changed and the reaction was continued under the same conditions for 12 hours. The catalyst was filtered off and the filtrate was concentrated under reduced pressure to give 10.9 g of 4-decylaniline.
Name
4-(1-decenyl)nitrobenzene
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
K Tanneberger, M Knöbel, FJM Busser… - … science & technology, 2013 - ACS Publications
… the low chemical recovery of 4-decylaniline after 24 h of exposure, especially at the lowest 4-decylaniline concentrations (SI Table S5). The unproportional loss of 4-decylaniline led to …
Number of citations: 161 pubs.acs.org
김준섭, 김희석 - Bulletin of the Korean Chemical Society, 1998 - koreascience.kr
… glycerol (Gly), and two nonpolar plasticizers, ie dioctyl phthalate (DOP) and 4-decylaniline (4DA). The 4DA molecule has an amine group on the benzene ring, and the amine group can …
Number of citations: 7 koreascience.kr
T Flinois, E Lebègue, A Zebda, JP Alcaraz… - Colloids and Surfaces B …, 2020 - Elsevier
… , DMPC) and mixed vesicles (DMPC and 4-decylaniline). In order to increase the stability of the … Aryldiazonium salts generated in situ from 4-decylaniline (4DA) present in adsorbed and …
Number of citations: 2 www.sciencedirect.com
A Iwan, H Janeczek, M Domanski, P Rannou - Journal of Molecular Liquids, 2010 - Elsevier
… In particular, three of them prepared from 4-hexadecylaniline, 4-decylaniline or 4-((4-aminophenyl)diazenyl)-N,N-dimethylbenzenamine (1)–(3) showed smectic A and smectic X …
Number of citations: 16 www.sciencedirect.com
X Tong, CG Bazuin - Journal of Polymer Science Part B …, 1992 - Wiley Online Library
… (SAXS) [supplemented by differential scanning calorimetry ( DSC ) and preliminary spectroscopic results] of blends of PEA-i containing sodium carboxylate groups with 4-decylaniline (…
Number of citations: 26 onlinelibrary.wiley.com
R Neagu‐Plesu, CG Bazuin - Journal of Polymer Science Part B …, 1991 - Wiley Online Library
… The 4-decylaniline (4DA), obtained from Aldrich and reported to have 97% purity, was used as received. To make the blends, polymer and 4DA were dissolved to a 1% solution in …
Number of citations: 10 onlinelibrary.wiley.com
JS Kim, A Eisenberg - Polymer journal, 1999 - researchgate.net
… When the ionomer was plasticized with 4-decylaniline, the ionomer exhibited a weak second T, at higher temperature than the matrix 7, The effectiveness of the plasticization was …
Number of citations: 9 www.researchgate.net
TW Schultz, DT Lin, LM Arnold - Science of the total environment, 1991 - Elsevier
… Four chemicals, 4-decylaniline, 4-dodecylaniline, 4-tritylaniline and 4-aminophenethyl alcohol, did not elicit the measured response at saturation. Five chemicals, 2-aminophenol, 2-…
Number of citations: 37 www.sciencedirect.com
JW Kim, JM Song, YJ Cho, JS Kim, JA Yu - Polymer, 2006 - Elsevier
… In the case of the ionomers plasticized with non-polar 4-decylaniline (4-DA), residing in non-ionic regions, the matrix and cluster T g s of the ionomer decreased with increasing 4-DA …
Number of citations: 13 www.sciencedirect.com
A Tanimoto, M Kadoya, Y Kawamura… - Academic …, 2002 - academicradiology.org
… Gd-DTPA-DeA was synthesized as a derivative of Gd-DTPA; a hydrophobic 4-decylaniline group was added to the chemical structure of Gd-DTPA, such that its molecular weight was …
Number of citations: 3 www.academicradiology.org

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